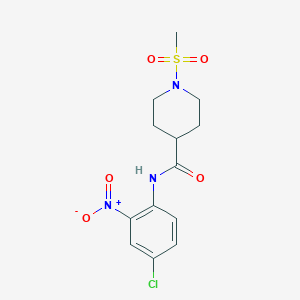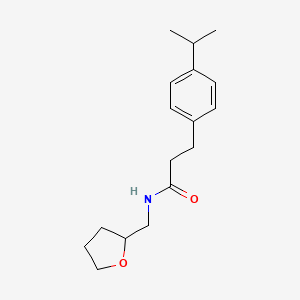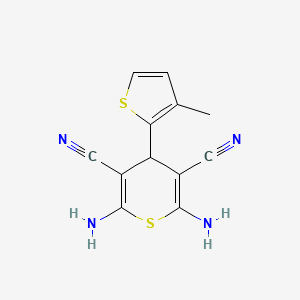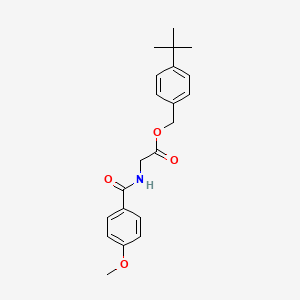![molecular formula C24H27N3O2S2 B4621628 2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4621628.png)
2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide
説明
This compound belongs to a class of chemicals with a core structure that suggests potential biological activity and chemical reactivity. Such compounds are often synthesized for their promising roles in various fields of chemistry and pharmacology, excluding specific applications in drug usage or dosages, as well as their side effects.
Synthesis Analysis
The synthesis of related compounds involves complex reactions that yield fused thiazolo[3,2-a]pyrimidinones, indicating the versatility of the core structure for modifications and the potential for generating diverse derivatives (Janardhan et al., 2014). These synthetic pathways often involve the use of N-aryl-2-chloroacetamides as electrophilic building blocks, leading to the formation of the desired products through cyclization reactions.
Molecular Structure Analysis
The structural confirmation of such compounds typically relies on analytical and spectral studies, including single-crystal X-ray diffraction. These methods have confirmed the structures of various reaction products, revealing the detailed molecular geometry and confirming the successful synthesis of the desired compounds (Janardhan et al., 2014).
科学的研究の応用
Synthesis and Biological Activity
The synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives have been a significant area of research. These compounds, including variations of the core chemical structure of interest, have shown notable antibacterial and antifungal potency against various pathogens. The method involves condensation reactions leading to new thienopyrimidine tagged rhodanine derivatives, demonstrating significant antimicrobial properties against E. coli, B. subtilis, and other bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Kerru et al., 2019).
Chemical Synthesis Innovations
Research on synthesizing fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks offers insights into novel synthetic routes. These routes facilitate the formation of ring-annulated products, enhancing our understanding of chemical synthesis techniques and expanding the repertoire of heterocyclic compounds with potential biological activities (Janardhan et al., 2014).
Antitumor and Apoptosis-Inducing Agents
Compounds based on the structure of interest have been investigated for their potential as antitumor agents. For instance, new apoptosis-inducing agents for breast cancer have been synthesized, demonstrating significant cytotoxicity against cancer cell lines and inducing apoptosis in MCF-7 cells. This research underscores the compound's potential in cancer therapy, offering a basis for further exploration into its therapeutic applications (Gad et al., 2020).
Investigation into Thienopyrimidine Derivatives
The exploration of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents has revealed their broad-spectrum bioactivity. The synthesis of new derivatives and their subsequent evaluation against microbial strains and inflammation models have shown promising results, highlighting these compounds' potential in developing new treatments for infections and inflammatory conditions (Tolba et al., 2018).
特性
IUPAC Name |
2-[(3-cyclohexyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S2/c28-20(25-16-9-3-1-4-10-16)15-30-24-26-22-21(18-13-7-8-14-19(18)31-22)23(29)27(24)17-11-5-2-6-12-17/h1,3-4,9-10,17H,2,5-8,11-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNPXEKXRZTUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4)SC5=C3CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate](/img/structure/B4621546.png)
![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)



![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4621589.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)benzenesulfonamide](/img/structure/B4621592.png)


![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)
![2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4621642.png)
![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)
![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)